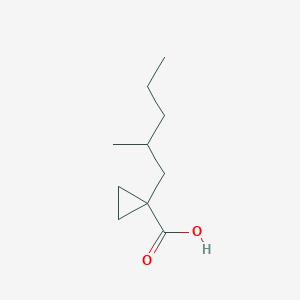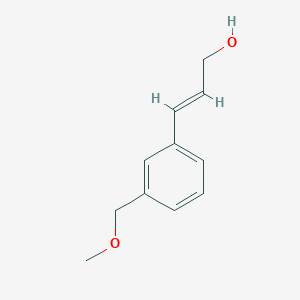
3-(3-(Methoxymethyl)phenyl)prop-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(Methoxymethyl)phenyl)prop-2-en-1-ol is an organic compound with the molecular formula C11H14O2 It is a derivative of phenylpropene, featuring a methoxymethyl group attached to the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Methoxymethyl)phenyl)prop-2-en-1-ol can be achieved through several methods. One common approach involves the reaction of 3-(methoxymethyl)benzaldehyde with propargyl alcohol in the presence of a base, followed by hydrogenation to yield the desired product. The reaction conditions typically include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate hydrogenation steps, and automated systems can ensure precise control over reaction parameters.
化学反応の分析
Types of Reactions
3-(3-(Methoxymethyl)phenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Hydrogenation can reduce the double bond to yield saturated alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 3-(3-(Methoxymethyl)phenyl)prop-2-enal or 3-(3-(Methoxymethyl)phenyl)propanoic acid.
Reduction: 3-(3-(Methoxymethyl)phenyl)propan-1-ol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
科学的研究の応用
3-(3-(Methoxymethyl)phenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(3-(Methoxymethyl)phenyl)prop-2-en-1-ol involves its interaction with various molecular targets. In biological systems, it may act by modulating enzyme activity or binding to specific receptors. The methoxymethyl group can influence the compound’s lipophilicity and, consequently, its cellular uptake and distribution. Pathways involved may include oxidative stress response and signal transduction mechanisms.
類似化合物との比較
Similar Compounds
3-(3-Methoxyphenyl)prop-2-en-1-ol: Lacks the methoxymethyl group, resulting in different chemical properties and reactivity.
3-(3-Methoxyphenyl)-2-propyn-1-ol: Contains a triple bond instead of a double bond, leading to distinct reactivity patterns.
3-(3-Methylphenyl)prop-2-en-1-ol: Substitutes a methyl group for the methoxymethyl group, altering its chemical behavior.
Uniqueness
3-(3-(Methoxymethyl)phenyl)prop-2-en-1-ol is unique due to the presence of the methoxymethyl group, which imparts specific electronic and steric effects
特性
分子式 |
C11H14O2 |
|---|---|
分子量 |
178.23 g/mol |
IUPAC名 |
(E)-3-[3-(methoxymethyl)phenyl]prop-2-en-1-ol |
InChI |
InChI=1S/C11H14O2/c1-13-9-11-5-2-4-10(8-11)6-3-7-12/h2-6,8,12H,7,9H2,1H3/b6-3+ |
InChIキー |
BPUDZSSNXSUUJT-ZZXKWVIFSA-N |
異性体SMILES |
COCC1=CC(=CC=C1)/C=C/CO |
正規SMILES |
COCC1=CC(=CC=C1)C=CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


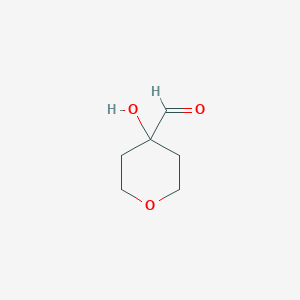
![Sodium2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B15321118.png)
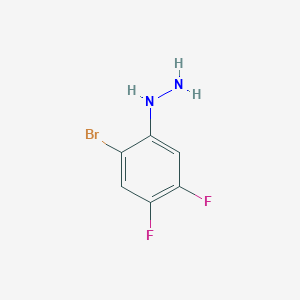
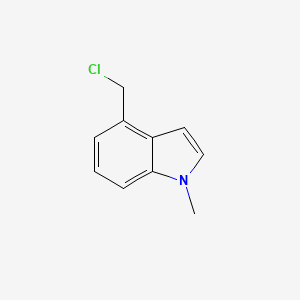
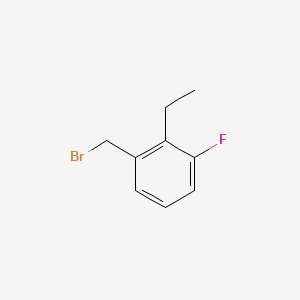
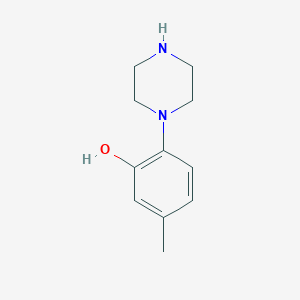

![methyl1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylatehydrochloride](/img/structure/B15321154.png)

![N-[(2S)-3-chloro-2-hydroxypropyl]benzamide](/img/structure/B15321174.png)
![2-bromo-4-[(E)-2-nitroethenyl]phenol](/img/structure/B15321177.png)
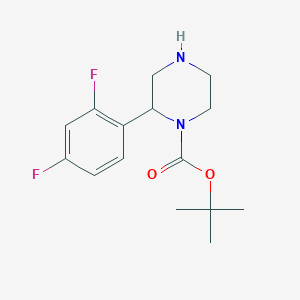
![(E)-3-(Benzo[b]thiophen-3-yl)acrylaldehyde](/img/structure/B15321208.png)
